molecular formula C11H23N3O2 B12294592 tert-Butyl 4,5-diaminoazepane-1-carboxylate

tert-Butyl 4,5-diaminoazepane-1-carboxylate

Cat. No.: B12294592
M. Wt: 229.32 g/mol
InChI Key: AGZUCISAMZDBQC-UHFFFAOYSA-N
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Description

tert-Butyl 4,5-diaminoazepane-1-carboxylate is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

The synthesis of tert-Butyl 4,5-diaminoazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and appropriate amine sources under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity .

    Protection of the amine groups: The amine groups are protected using tert-butyl chloroformate to prevent unwanted side reactions.

    Formation of the azepane ring: The protected amine is then reacted with a suitable azepane precursor to form the azepane ring.

    Deprotection: The protecting groups are removed to yield the final product.

Chemical Reactions Analysis

tert-Butyl 4,5-diaminoazepane-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4,5-diaminoazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-diaminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl 4,5-diaminoazepane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct structural and chemical properties compared to its six-membered and five-membered counterparts .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 4,5-diaminoazepane-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-8(12)9(13)5-7-14/h8-9H,4-7,12-13H2,1-3H3

InChI Key

AGZUCISAMZDBQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)N)N

Origin of Product

United States

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